20-Epi-isoiguesterinol
Description
20-Epi-isoiguesterinol is a bisnortriterpenoid quinone methide primarily isolated from Salacia madagascariensis (Celastraceae) . Structurally, it features a triterpenoid backbone with a quinone methide moiety, contributing to its diverse bioactivities. This compound has demonstrated significant antiparasitic, antiviral, and antileishmanial properties. Notably, it exhibits potent inhibitory effects against Trypanosoma cruzi CYP51 (sterol 14α-demethylase), a critical enzyme in ergosterol biosynthesis , and strong binding affinity to coronavirus 3CL proteases (3CLpro) . Its antileishmanial activity surpasses standard therapies like amphotericin B, with an IC50 of 0.064 μM against Leishmania donovani .
Properties
Molecular Formula |
C28H38O3 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(6aS,6bS,8aR,11S,12aR,14aR)-3-hydroxy-11-(hydroxymethyl)-4,6a,6b,8a,14a-pentamethyl-8,9,10,11,12,12a,13,14-octahydro-7H-picen-2-one |
InChI |
InChI=1S/C28H38O3/c1-17-19-6-7-22-26(3,20(19)15-21(30)24(17)31)11-13-28(5)23-14-18(16-29)8-9-25(23,2)10-12-27(22,28)4/h6-7,15,18,23,29,31H,8-14,16H2,1-5H3/t18-,23+,25+,26-,27+,28-/m0/s1 |
InChI Key |
RRKSDDREVOXSJD-TXARQUJHSA-N |
Isomeric SMILES |
CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@H](CC5)CO)C)C)C)C)O |
Canonical SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)CO)C)C)C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Docking Scores of Select Compounds Against Pathogen CYP51 Enzymes
| Compound | T. cruzi CYP51 (kcal/mol) | T. brucei CYP51 (kcal/mol) | Reference |
|---|---|---|---|
| This compound | -74.2 | -85.3 | |
| Isoiguesterin | -67.3 | -95.5 | |
| Procerin | -84.9 | -98.2 |
Antiviral Activity Against Coronaviruses
This compound binds strongly to 3CLpro of SARS-CoV (-9.4 kcal/mol) and MERS-CoV (-9.4 kcal/mol), comparable to 6-oxoisoiguesterin (SARS-CoV-2: -10.2 kcal/mol) .
Table 2. Binding Energies of Terpenoids to Coronavirus 3CLpro
| Compound | SARS-CoV-2 (kcal/mol) | SARS-CoV (kcal/mol) | MERS-CoV (kcal/mol) | Reference |
|---|---|---|---|---|
| This compound | -8.4 | -9.4 | -9.4 | |
| 6-Oxoisoiguesterin | -10.2 | -8.2 | -7.9 | |
| Isoiguesterin | -7.9 | -9.4 | -8.5 |
Antileishmanial Activity
This compound demonstrates superior potency against Leishmania spp. compared to isoiguesterin and standard drugs (Table 3). Its IC50 against L. donovani (0.064 μM) is 75-fold lower than amphotericin B (4.8 μM) .
Table 3. Antileishmanial Activity of Select Compounds
| Compound | L. donovani IC50 (μM) | L. mexicana IC50 (μM) | Reference |
|---|---|---|---|
| This compound | 0.064 | 0.032 | |
| Isoiguesterin | 0.079 | 0.045 | |
| Amphotericin B | 4.8 | 5.1 |
Pharmacological Selectivity and Toxicity
While this compound exhibits high selectivity for parasitic targets, its cytotoxicity profile requires optimization. For example, tingenin B (a related triterpenoid) shows potent antiparasitic activity but high toxicity in MRC-5 cells (CC50 = 0.45 μg/mL) . In contrast, this compound’s selectivity index (SI) against L.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
